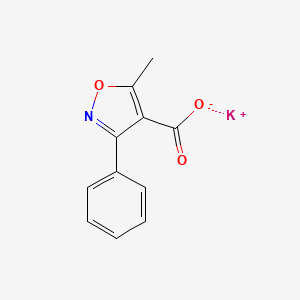

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate

Description

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is a potassium salt derived from 5-methyl-3-phenylisoxazole-4-carboxylic acid, a heterocyclic compound with a fused isoxazole ring.

The parent carboxylic acid (5-methyl-3-phenylisoxazole-4-carboxylic acid) has been structurally characterized via single-crystal X-ray diffraction, revealing monoclinic symmetry (space group P2₁/n) with lattice parameters a = 11.953 Å, b = 5.981 Å, c = 14.142 Å, and β = 105.55° . The molecule exhibits π–π stacking interactions between phenyl rings, which influence its crystallinity and stability .

Isoxazole derivatives are pharmacologically significant, with reported anti-influenza, antimicrobial, and anti-inflammatory activities . The potassium salt’s enhanced solubility (relative to ester precursors) may improve bioavailability, making it a candidate for further drug development.

Properties

CAS No. |

55967-38-9 |

|---|---|

Molecular Formula |

C11H8KNO3 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

potassium;5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H9NO3.K/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

PHTQEZFERGIZTP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The reaction conditions typically involve:

- Mixing ethyl acetoacetate with benzoyl chloride oxime in an ethanol solution.

- Cooling the mixture to 0°C and adjusting the pH to 7-8 using sodium hydroxide solution.

- Maintaining the reaction temperature at around 10°C for 4 hours.

- Further adjusting the pH to 9-9.5 and continuing the reaction at 10°C.

- Heating the mixture to 110°C to evaporate ethanol, followed by cooling and adding water.

- Stirring and refluxing the mixture for 3 hours.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound with the molecular formula , characterized by a potassium ion, a methyl group, and a phenyl ring attached to an isoxazole structure. The phenyl and isoxazole rings have a dihedral angle of approximately 56.64 degrees, influencing its chemical reactivity and biological activity. Isoxazoles, in general, are known for their diverse pharmacological properties. this compound has applications in pharmaceutical and research fields, with ongoing research potentially leading to new applications in medicinal chemistry and drug development.

The biological activities of this compound can be attributed to its structural features, which allow it to interact effectively with biological targets. Interaction studies often focus on its binding affinity with various biological targets, utilizing techniques to understand its therapeutic potential and safety profile.

Structural Analogues

Several compounds share structural similarities with this compound. These compounds demonstrate variations in substituents that can significantly influence their pharmacological properties and applications.

Structural Analogues of this compound

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylisoxazole | Isoxazole ring without phenyl group | Simpler structure; less sterically hindered |

| 3-(4-Methoxyphenyl)-5-methylisoxazole | Methoxy substitution on phenyl | Enhanced solubility; potential for different bioactivity |

| 5-Methyl-3-(p-tolyl)isoxazole | Toluene substitution on isoxazole | Increased lipophilicity; may enhance membrane permeability |

| Ethyl 5-methylisoxazole-4-carboxylate | Ethoxy instead of potassium | Different solubility and reactivity profile |

Mechanism of Action

The mechanism of action of Potassium 5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and enzymes through acylation reactions. This modification can alter the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 4-Position

Table 1: Key Properties of 5-Methyl-3-Phenylisoxazole-4-Substituted Derivatives

Key Observations :

- Solubility : The potassium salt (COO⁻K⁺) is expected to exhibit higher aqueous solubility compared to ethyl (COOEt) and tert-butyl (COOt-Bu) esters due to ionic dissociation .

- Biological Activity : Ethyl and methyl esters demonstrate anti-influenza activity by targeting viral nucleoproteins, whereas the carboxylic acid and its salts may serve as intermediates for further derivatization .

Substituent Variations at the 3- and 5-Positions

Table 2: Impact of Substituent Modifications on Isoxazole Derivatives

Research Findings and Structure-Activity Relationships (SAR)

Anti-Influenza Activity

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (IC₅₀ = 12.3 μM) inhibits influenza A nucleoprotein by disrupting viral replication . Analogues with electron-deficient aryl groups (e.g., 3-(4-methoxyphenyl)) show reduced potency, suggesting phenyl ring electronics critically influence binding .

Antimicrobial and Anti-Inflammatory Activity

1,3,4-Oxadiazole-linked isoxazole derivatives exhibit moderate antibacterial activity (Staphylococcus aureus MIC = 32 μg/mL) and anti-inflammatory effects (COX-2 inhibition) . The potassium salt’s improved solubility may enhance these activities by increasing membrane permeability.

Crystallographic and Physicochemical Insights

Q & A

Q. Q1. What are the standard synthetic routes for preparing potassium 5-methyl-3-phenylisoxazole-4-carboxylate, and how can intermediates be characterized?

The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic conditions, followed by carboxyl group deprotonation using potassium hydroxide. Key intermediates like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS 1143-82-4) are characterized via:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (e.g., phenyl group at C3, methyl at C5) .

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., phenyl ring tilt relative to isoxazole plane) .

Q. Q2. What spectroscopic techniques are most effective for purity assessment of this compound?

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities <0.5% using reverse-phase C18 columns with UV detection at 254 nm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies characteristic carbonyl stretches (~1700 cm⁻¹) and absence of hydroxyl impurities .

- Elemental Analysis : Validates stoichiometric ratios (e.g., C13H12KNO3) within ±0.3% deviation .

Advanced Research Questions

Q. Q3. How do crystallographic parameters inform the reactivity of this compound in supramolecular assemblies?

Single-crystal X-ray diffraction reveals:

- Hydrogen-Bonding Networks : The carboxylate group forms O···K⁺ interactions (2.8–3.1 Å), influencing solubility and coordination chemistry .

- Packing Motifs : The phenyl ring participates in π-π stacking (3.5–4.0 Å interplanar distances), critical for designing metal-organic frameworks (MOFs) .

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) indicate rigidity of the isoxazole core, supporting stability in high-temperature reactions .

Q. Q4. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Studies : Molecular dynamics simulations using AutoDock Vina show the carboxylate group forms salt bridges with lysine residues (binding affinity ≤ -7.2 kcal/mol) .

- QSAR Analysis : Electron-withdrawing substituents on the phenyl ring enhance inhibitory activity against COX-2 (R² = 0.89 for IC50 correlation) .

- Pharmacokinetic Predictors : LogP values (~1.2) calculated via ChemAxon suggest moderate blood-brain barrier permeability .

Q. Q5. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%)?

- Reaction Optimization : Kinetic studies identify temperature sensitivity (ΔG‡ = 85 kJ/mol at 80°C vs. 100°C) as a key variable .

- Byproduct Analysis : LC-MS traces reveal competing pathways (e.g., overoxidation to nitro derivatives) under excess HNO3 .

- Catalyst Screening : Palladium-on-carbon (Pd/C) reduces side reactions in hydrogenation steps, improving yield reproducibility .

Methodological Guidance

Q. Q6. How should researchers validate crystallographic data for this compound?

- SHELX Refinement : Use SHELXL-2018 for least-squares refinement; validate with R1 < 0.05 and wR2 < 0.15 for high-resolution data (<1.0 Å) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder (e.g., ethyl group rotation in ester derivatives) .

- CIF Validation : Check for PLATON alerts (e.g., missed symmetry) and ADDSYM corrections .

Q. Q7. What protocols ensure reliable biological assay results?

- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) with triplicate measurements to calculate EC50/IC50 .

- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Positive Controls : Compare against reference inhibitors (e.g., indomethacin for COX assays) .

Data Contradictions and Resolution

Q. Q8. Why do reported melting points vary (e.g., 168–170°C vs. 172–174°C)?

Q. Q9. How to reconcile discrepancies in hydrogen-bonding patterns across studies?

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., C(6) chains vs. discrete dimers) and compare with Cambridge Structural Database entries .

- Pressure-Dependent Crystallization : High-pressure XRD (1–5 GPa) reveals reversible phase transitions altering H-bond networks .

Advanced Applications

Q. Q10. Can this compound serve as a ligand for transition-metal catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.